1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one
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Overview
Description
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-2-one moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-pyridone in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating the reaction mixture to reflux . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product.
Chemical Reactions Analysis
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxyphenylacetone: This compound has a similar phenyl ring structure but lacks the pyridin-2-one moiety.
Meso-tetrakis(6-(hydroxymethyl)pyridin-3-yl)porphyrin: This compound contains a pyridine ring but is part of a larger porphyrin structure
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-3-methoxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h2-8,15H,9H2,1H3 |
InChI Key |
RAZFENBOVQDYNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=CC2=O)CO |
Origin of Product |
United States |
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